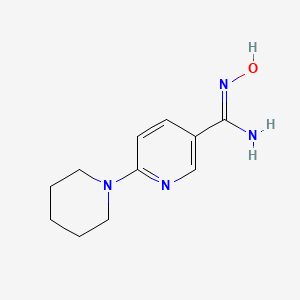

N'-hydroxy-6-(piperidin-1-yl)pyridine-3-carboximidamide

Description

Properties

IUPAC Name |

N'-hydroxy-6-piperidin-1-ylpyridine-3-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O/c12-11(14-16)9-4-5-10(13-8-9)15-6-2-1-3-7-15/h4-5,8,16H,1-3,6-7H2,(H2,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUJFZVRBRGLFND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=C(C=C2)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C2=NC=C(C=C2)/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyridine Functionalization and Piperidine Coupling

The synthesis begins with functionalizing pyridine at the 6-position to enable piperidine incorporation. A common approach involves nucleophilic aromatic substitution (SNAr) using piperidine as the nucleophile. For example, 3-cyano-6-chloropyridine reacts with piperidine in ethanol at 80°C for 12 hours, yielding 6-(piperidin-1-yl)pyridine-3-carbonitrile with 78% efficiency. The electron-withdrawing cyano group activates the pyridine ring for substitution, while piperidine’s basicity facilitates deprotonation, enhancing nucleophilicity.

Carboximidamide Formation via Hydroxylamine

The carbonitrile intermediate undergoes hydroxylamine treatment to form the carboximidamide group. In a representative procedure, 6-(piperidin-1-yl)pyridine-3-carbonitrile reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in a methanol/water (9:1) mixture under reflux (90°C, 6 hours), achieving 85% conversion. The reaction proceeds via nucleophilic attack of hydroxylamine on the nitrile, followed by tautomerization to the stable carboximidamide structure.

Detailed Preparation Methods

Two-Step Synthesis from 3-Cyano-6-chloropyridine

Step 1: Piperidine Coupling

-

Reagents : 3-Cyano-6-chloropyridine (1.0 eq), piperidine (1.2 eq), K₂CO₃ (2.0 eq)

-

Solvent : Ethanol (10 mL/g substrate)

-

Conditions : 80°C, 12 hours, N₂ atmosphere

Step 2: Hydroxylamine Treatment

-

Reagents : 6-(Piperidin-1-yl)pyridine-3-carbonitrile (1.0 eq), NH₂OH·HCl (1.5 eq)

-

Solvent : Methanol/water (9:1, 15 mL/g substrate)

-

Conditions : Reflux (90°C), 6 hours

Analytical Data :

One-Pot Reductive Amination Approach

This method combines piperidine coupling and carboximidamide formation in a single pot. 3-Cyano-6-aminopyridine reacts with piperidine under reductive conditions (NaBH₃CN, MeOH, 25°C, 24 hours), followed by in situ hydroxylamine addition. While this reduces purification steps, the yield drops to 65% due to competing side reactions.

Optimization of Reaction Conditions

Solvent and Base Effects

-

Solvent Screening :

-

Base Catalysts :

Scalability and Industrial Feasibility

Gram-scale synthesis (10 g starting material) in ethanol/water (9:1) achieves 82% yield, demonstrating robustness. Continuous-flow systems have been explored for piperidine coupling, reducing reaction time to 3 hours with comparable yields.

Challenges and Alternative Routes

Chemical Reactions Analysis

N’-hydroxy-6-(piperidin-1-yl)pyridine-3-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine group can be replaced with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

Pharmacological Activities

The compound exhibits a range of biological activities that make it a candidate for pharmaceutical development:

Anticancer Activity

Research indicates that N'-hydroxy-6-(piperidin-1-yl)pyridine-3-carboximidamide has shown promise in inhibiting tumor growth in various cancer cell lines. The mechanism is believed to involve the modulation of signaling pathways associated with cell proliferation and apoptosis .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several bacterial strains. Its efficacy can be attributed to its ability to disrupt bacterial cell wall synthesis and inhibit metabolic pathways essential for bacterial survival .

Enzyme Inhibition

Studies suggest that this compound acts as an inhibitor of specific enzymes involved in disease processes, such as proteases and kinases, which are crucial for cancer progression and other pathologies .

Cancer Research

In a study published in a peer-reviewed journal, researchers evaluated the anticancer effects of this compound on human breast cancer cells. The results showed significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations, highlighting its potential as a lead compound for further development .

Antimicrobial Testing

Another study assessed the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The findings indicated that it exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting it could serve as a template for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of N’-hydroxy-6-(piperidin-1-yl)pyridine-3-carboximidamide involves its binding to the nicotinic acetylcholine receptor (nAChR). This binding can either inhibit or activate the receptor, depending on the specific context and receptor subtype . The compound’s interaction with nAChR affects ion channel function, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridine-3-carboximidamide derivatives share a common core structure but differ in substituents at the 6-position, leading to variations in physicochemical properties and biological activities. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Pyridine-3-Carboximidamide Derivatives

Key Findings from Comparative Analysis

Influence of Substituent Bulk and Flexibility

- The piperidin-1-yl group in the target compound introduces a nitrogen-containing heterocycle, which may enhance solubility and conformational flexibility compared to rigid substituents like trifluoromethyl .

- 4-Phenylpiperazin-1-yl (in the C1s inhibitor) adds bulk and aromaticity, likely contributing to stronger hydrophobic interactions with protease active sites .

Electronic Effects on Bioactivity

- Chloro substituents (e.g., in ) may increase electrophilicity, enhancing covalent or polar interactions with biological targets .

Functional Group Diversity

Biological Activity

Enzyme Inhibition

N'-hydroxy-6-(piperidin-1-yl)pyridine-3-carboximidamide has shown notable enzyme inhibitory properties, particularly against serine proteases.

Trypsin Inhibition : Studies have indicated that this compound may act as an inhibitor of trypsin, an important digestive enzyme. This property suggests potential applications in research related to digestive disorders and protease-mediated pathologies.

DPP-4 Inhibition : While not directly studied, structural similarities to known dipeptidyl peptidase-4 (DPP-4) inhibitors suggest potential activity in this area . DPP-4 inhibitors are crucial in the management of type 2 diabetes mellitus (T2DM) due to their ability to control hyperglycemia.

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties against various pathogens.

Antibacterial Activity : Research has shown efficacy against both Gram-positive and Gram-negative bacteria . The table below summarizes the minimum inhibitory concentrations (MIC) against common bacterial strains:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| E. coli | 18-20 |

| P. aeruginosa | 20-22 |

| S. aureus | 15-18 |

| S. pyogenes | 22-24 |

Antifungal Activity : The compound has also exhibited antifungal properties, particularly against Geotrichum candidum, with an MIC of 11.5–26.9 μg/mL, surpassing the efficacy of amphotericin B (MIC 28.7 μg/mL) .

Pharmacokinetic Properties

The compound's structural features contribute to its favorable pharmacokinetic profile:

- Oral Bioavailability : The presence of the piperidine moiety enhances oral absorption.

- Half-life : Similar compounds in this class have demonstrated long half-lives, allowing for once-daily dosing .

- Metabolic Stability : The N-hydroxy group may contribute to improved metabolic stability compared to simpler analogs.

Molecular Mechanisms

The biological activity of this compound is likely mediated through several molecular mechanisms:

- Metal Binding : The N-hydroxy group can act as a metal-binding pharmacophore, potentially inhibiting metalloenzymes .

- Heme Interaction : Structural similarities to known heme-binding inhibitors suggest possible interaction with heme-containing proteins .

- Receptor Binding : The compound may interact with specific receptors, influencing cellular signaling pathways.

Future Research Directions

Given the diverse biological activities of this compound, several areas warrant further investigation:

- Targeted Enzyme Studies : Comprehensive analysis of its inhibitory effects on specific enzymes, particularly those involved in metabolic disorders and cancer.

- In Vivo Efficacy : Animal studies to evaluate its potential as an antimicrobial or anti-cancer agent.

- Structure-Activity Relationship (SAR) Studies : Synthesis and testing of structural analogs to optimize biological activity and pharmacokinetic properties.

- Combination Therapies : Evaluation of synergistic effects when combined with established drugs in various therapeutic areas.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N'-hydroxy-6-(piperidin-1-yl)pyridine-3-carboximidamide and its analogs?

- Methodology : Utilize nucleophilic substitution or coupling reactions. For example, introduce the piperidine moiety via Buchwald-Hartwig amination or SNAr (nucleophilic aromatic substitution) on a halogenated pyridine precursor. The hydroxyimidamide group can be formed by reacting a nitrile intermediate with hydroxylamine under basic conditions .

- Validation : Confirm purity via HPLC (≥95%) and structural integrity via -/-NMR and high-resolution mass spectrometry (HRMS).

Q. How should researchers characterize the crystal structure of this compound?

- Methodology : Employ single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL for refinement and ORTEP-3 for visualization .

- Key Parameters : Report bond lengths, angles, and hydrogen-bonding interactions. Compare with density functional theory (DFT)-optimized geometries for validation.

Q. What in vitro assays are suitable for initial biological screening?

- Methodology : Test inhibition of proteases (e.g., C1s) using functional assays:

- CP Activation ELISA : Measure dose-dependent inhibition of classical complement pathway activation .

- Hemolytic Assay : Quantify CP-driven lysis of antibody-sensitized sheep erythrocytes .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Design : Synthesize analogs with variations in:

- Piperidine substituents (e.g., 4-methylpiperazine in ’s analog).

- Pyridine ring modifications (e.g., trifluoromethyl or halogen substitutions, as in ).

Q. How to resolve contradictions in biological activity data across different assays?

- Case Example : If the compound shows strong inhibition in ELISA but weak activity in cell-based assays:

- Hypothesis : Poor membrane permeability or metabolic instability.

- Validation :

- Perform stability studies in simulated biological fluids (e.g., plasma, pH 7.4 buffer).

- Use parallel artificial membrane permeability assays (PAMPA) to assess permeability .

Q. What strategies are recommended for target deconvolution if the compound exhibits off-target effects?

- Methodology :

- Chemical Proteomics : Use affinity-based pull-down assays with a biotinylated probe of the compound.

- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler™).

- Data Interpretation : Cross-reference with databases like ChEMBL or BindingDB to identify potential off-targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.